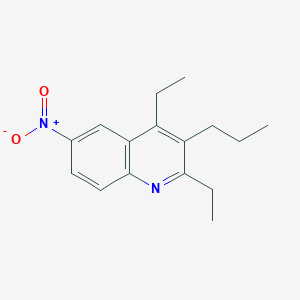
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is a constrained analog of phenylalanine and has been identified as a core structural element in several peptide-based drugs . It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
The synthesis of 7-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through various methods. Traditional approaches include the Pictet-Spengler and Bischler-Napieralski reactions . Recent advancements have introduced multicomponent reactions and transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies . These methods involve the direct coupling of C(sp3)–H bonds of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like H2O2 and TBHP . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
化学反应分析
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with various nucleophiles under suitable conditions.
Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are of interest for their potential biological activities .
科学研究应用
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 7-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the PD-1/PD-L1 pathway, it blocks the interaction between PD-1 on immune cells and PD-L1 on tumor cells, thereby reinvigorating exhausted immune cells to detect and eliminate cancer cells . The compound’s structure allows it to form stable interactions with its targets, enhancing its efficacy.
相似化合物的比较
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific structural features and biological activities. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic): A constrained analog of phenylalanine, used in various peptide-based drugs.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds have shown potential as inhibitors of influenza virus polymerase acidic (PA) endonuclease.
N-Benzyl tetrahydroisoquinolines: Known for their antineuroinflammatory properties.
The uniqueness of 7-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid lies in its specific ethyl substitution, which imparts distinct biological properties and enhances its potential as a therapeutic agent.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
7-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-2-8-3-4-9-6-11(12(14)15)13-7-10(9)5-8/h3-5,11,13H,2,6-7H2,1H3,(H,14,15) |
InChI 键 |
PPDGNOWYYIBGPE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(CC(NC2)C(=O)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
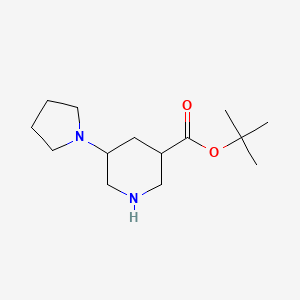
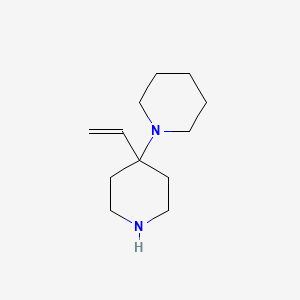
![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)
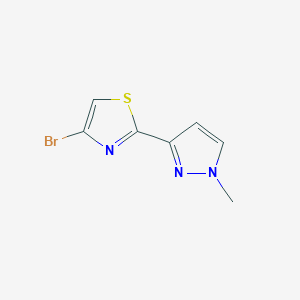
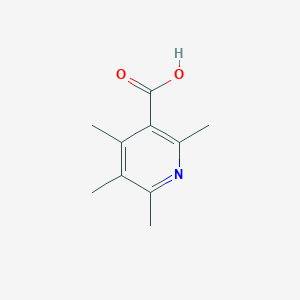
![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)


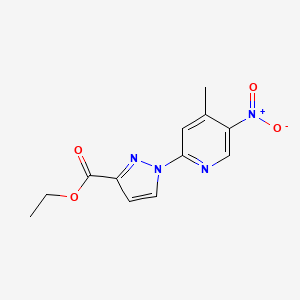
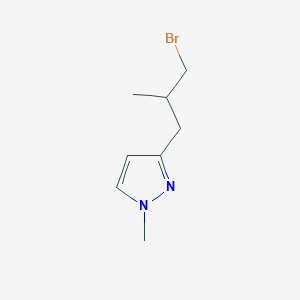
![ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride](/img/structure/B13206686.png)

